Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif that serves as the core structure for a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. Its unique conformational properties and the synthetic tractability of its bicyclic system have established it as a "privileged structure" in drug discovery.[1] Molecules incorporating the chroman scaffold exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
The introduction of specific substituents onto the chroman ring system allows for the fine-tuning of these biological activities. The methoxy group (-OCH₃), in particular, is a key functional group in medicinal chemistry that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The position of this group on the aromatic ring is critical; for instance, the addition of a methoxy group has been shown to enhance the antimicrobial activity of related homoisoflavonoids.[2]
This technical guide focuses on 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8), a specific derivative of the chroman family. While this compound is primarily recognized as a synthetic intermediate, its direct precursor, 8-Methoxy-chroman-3-carboxylic acid, is a valuable building block for pharmaceuticals targeting neurological disorders and for the development of novel anti-inflammatory and antioxidant agents.[4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, detailed spectral analysis, and the potential applications of this methyl ester in the landscape of modern drug development.
Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. While extensive experimental data for 8-Methoxy-chroman-3-carboxylic acid methyl ester is not widely published, the following table summarizes its known identifiers and key properties.
| Property | Value | Source(s) |
| IUPAC Name | methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | N/A |
| CAS Number | 885271-65-8 | [5] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | Off-white to light yellow powder or liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place | [5] |
| Boiling Point | Data not available in public literature | [5] |
| Melting Point | Data not available in public literature | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetonitrile | [6] |
Section 2: Synthesis Protocol: Fischer-Speier Esterification
The most direct and classical approach for the synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is the Fischer-Speier esterification of its parent carboxylic acid.[7] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol, in this case, methanol. The equilibrium of the reaction is driven towards the product (the ester) by using a large excess of the alcohol and/or by the removal of water as it is formed.[7]
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium to favor the formation of the methyl ester, according to Le Châtelier's principle.[7]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up Procedure: The aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize the acid catalyst and to remove any unreacted carboxylic acid, which will be deprotonated to its water-soluble carboxylate salt. The subsequent extraction with an organic solvent isolates the less polar ester product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Methoxy-chroman-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).
-
Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) dropwise to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic Utility of the Target Ester.
-
Amide Synthesis: The methyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, related chroman carboxylic acid amides have been investigated as potent and selective ROCK2 inhibitors, which are targets for cardiovascular and neurological diseases.
-
Hydrazide Formation: Reaction with hydrazine hydrate can convert the ester into the corresponding hydrazide. Carboxylic acid hydrazides are important synthons for the preparation of various heterocyclic compounds with known antimicrobial and anticancer activities. [8]3. Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol (8-methoxy-3-(hydroxymethyl)chroman) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as ether or ester formation, to build more complex molecular architectures.
Given that the parent carboxylic acid has been identified as a key intermediate for compounds targeting neurological disorders, this methyl ester serves as a stable, easily purified precursor for creating libraries of derivatives for high-throughput screening in these therapeutic areas. [4]
Section 5: Handling and Safety Considerations
As a research chemical with limited publicly available toxicity data, 8-Methoxy-chroman-3-carboxylic acid methyl ester should be handled with appropriate care in a laboratory setting by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for handling similar chemical intermediates should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [9]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [10]* First Aid Measures:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention. [11]* Fire Safety: The compound is expected to be combustible. Use dry chemical, carbon dioxide (CO₂), or foam extinguishers. [11]
-
Conclusion
8-Methoxy-chroman-3-carboxylic acid methyl ester is a valuable chemical entity positioned at the intersection of synthetic chemistry and drug discovery. While it may not be an end-product therapeutic itself, its role as a key intermediate provides access to a diverse range of potentially bioactive molecules built upon the privileged chroman scaffold. This guide has provided a foundational understanding of its properties, a detailed protocol for its synthesis, a predictive analysis of its spectral characteristics, and a clear rationale for its utility in medicinal chemistry. For researchers and scientists in the field, this compound represents a versatile tool for the exploration and development of next-generation therapeutics.
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